molecular formula C13H15NO3S2 B7565199 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone

2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone

カタログ番号 B7565199
分子量: 297.4 g/mol
InChIキー: LJBHMLRSQKINMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone, also known as DBeQ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

作用機序

2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone exerts its pharmacological effects by inhibiting the activity of the protein chaperone heat shock protein 90 (Hsp90), which is involved in the folding, stabilization, and degradation of various client proteins. By inhibiting Hsp90, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone promotes the degradation of misfolded and oncogenic client proteins, leading to the inhibition of tumor growth and the reduction of protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects
2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been shown to induce apoptosis in cancer cells, reduce protein aggregation in neurodegenerative diseases, and inhibit the production of inflammatory cytokines in autoimmune disorders. In addition, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

実験室実験の利点と制限

One advantage of using 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone in lab experiments is its selectivity for Hsp90, which allows for the specific inhibition of client proteins that are dependent on Hsp90 for their stability and function. However, one limitation of using 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

将来の方向性

For 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone research include the development of more efficient synthesis methods, the identification of new client proteins that are dependent on Hsp90 for their stability and function, and the evaluation of 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone in preclinical and clinical trials for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. In addition, the combination of 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone with other therapeutic agents, such as chemotherapeutic agents or immunomodulatory drugs, may enhance its efficacy and reduce the risk of drug resistance.

合成法

2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone can be synthesized via a four-step process involving the reaction of 2-aminobenzenethiol with α-bromoacetophenone, followed by cyclization with chloroacetyl chloride and oxidation with potassium permanganate. The yield of 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone obtained through this method is approximately 40%.

科学的研究の応用

2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been shown to inhibit the growth of multiple myeloma cells and enhance the cytotoxicity of chemotherapeutic agents. In neurodegenerative diseases, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been studied for its ability to reduce the accumulation of misfolded proteins, such as tau and α-synuclein, which are associated with Alzheimer's and Parkinson's disease, respectively. In autoimmune disorders, 2,3-Dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of rheumatoid arthritis.

特性

IUPAC Name

2,3-dihydro-1,4-benzothiazin-4-yl-(1,1-dioxothiolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-13(10-5-8-19(16,17)9-10)14-6-7-18-12-4-2-1-3-11(12)14/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBHMLRSQKINMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)N2CCSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。